8-Chloro-6-methoxychroman-4-one
Description
8-Chloro-6-methoxychroman-4-one is a chroman-4-one derivative characterized by a chlorine substituent at position 8 and a methoxy group at position 6 on its bicyclic framework. The structural features of this compound—specifically the electron-withdrawing chlorine and electron-donating methoxy groups—may influence its reactivity, bioavailability, and interactions with biological targets.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-chloro-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
InChI Key |
SGBAAKONPQXQKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)OCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chroman-4-one Derivatives
The following table summarizes key structural and functional differences between 8-Chloro-6-methoxychroman-4-one and analogous compounds:
*Calculated molecular weight based on formula.
Structural and Functional Analysis:
Substituent Position and Electronic Effects: The 8-chloro-6-methoxy substitution pattern introduces steric and electronic effects distinct from 6-chlorochroman-4-one (Cl at C6). The methoxy group at C6 enhances electron density on the aromatic ring, which could improve stability against oxidative degradation compared to non-oxygenated analogs .
Pharmacological Activity: 2-(4-Chlorophenyl)-6-methoxychroman-4-one demonstrates notable anticancer activity, attributed to its planar 4-chlorophenyl group and hydrogen-bonding interactions . 6-Chlorochroman-4-one derivatives show moderate anticancer activity in vitro, with IC₅₀ values ranging from 12–35 μM against breast cancer cell lines .
Crystallographic and Spectroscopic Data :
- In 2-(4-Chlorophenyl)-6-methoxychroman-4-one , X-ray crystallography reveals a dihedral angle of 65.3° between the benzopyran and chlorophenyl rings, influencing π-π stacking interactions .
- IR and NMR data for 6-chlorochroman-4-one indicate characteristic carbonyl (C=O) stretching at 1680–1700 cm⁻¹ and aromatic proton signals at δ 6.8–7.2 ppm .
Synthetic Accessibility :
- Derivatives like 2-(4-Chlorophenyl)-6-methoxychroman-4-one are synthesized via Claisen-Schmidt condensation, yielding 75% purity after recrystallization . The synthesis of this compound may require regioselective halogenation, which could lower yields compared to simpler analogs.
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